5-keto-D-gluconic acid

Description

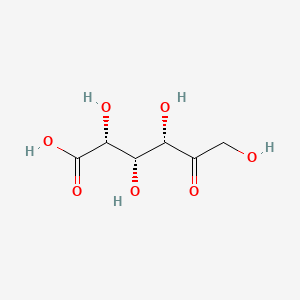

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-MROZADKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3470-36-8 (hemicalcium salt) | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046927 | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-89-4, 5287-64-9 | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-D-gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXO-D-GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Microbial Biosynthesis of 5-Keto-D-Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of 5-keto-D-gluconic acid (5-KGA), a valuable chemical intermediate. The focus is on the microbial processes, key enzymatic players, quantitative production data, and the experimental protocols necessary for its study and optimization.

Introduction

This compound (5-KGA) is a significant precursor for the industrial synthesis of compounds like L-(+)-tartaric acid, Rochelle salt, insecticides, and various dyes.[1] While chemical synthesis routes exist, they are often hampered by low yields and high operational costs.[1] Consequently, microbial fermentation has emerged as a more efficient and cost-effective method for 5-KGA production.[1]

Bacteria from the Gluconobacter genus, particularly Gluconobacter oxydans, are renowned for their exceptional ability to perform incomplete oxidation of sugars and alcohols, making them ideal biocatalysts for this process.[2] These organisms harbor a series of periplasmic dehydrogenases that facilitate the conversion of D-glucose into various valuable keto-gluconates. This guide delves into the core biochemical route responsible for 5-KGA accumulation.

The Core Biosynthesis Pathway

The microbial production of 5-KGA from D-glucose is predominantly a two-step oxidative process occurring in the periplasm of bacteria like G. oxydans. This pathway leverages a series of membrane-bound dehydrogenases.[3][4]

-

Oxidation of D-Glucose: The pathway initiates with the oxidation of D-glucose to D-glucono-δ-lactone. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH).[2][5] The GDH is a quinoprotein that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.[3][4]

-

Formation of D-Gluconic Acid: The resulting D-glucono-δ-lactone is unstable in aqueous environments and can be hydrolyzed spontaneously to D-gluconic acid.[2] This conversion can also be facilitated enzymatically by glucono-δ-lactonase to accelerate the process.[2]

-

Oxidation to this compound: The crucial final step is the regioselective oxidation of D-gluconic acid at the C5 position to yield 5-KGA. This reaction is catalyzed by a membrane-bound gluconate dehydrogenase (GADH), also referred to as gluconate-5-dehydrogenase.[6][7] In some cases, a versatile quinoprotein glycerol (B35011) dehydrogenase has been identified as the key enzyme responsible for this conversion.[8][9]

A competing reaction in many wild-type strains is the oxidation of D-gluconic acid to 2-keto-D-gluconic acid (2-KGA) by gluconate-2-dehydrogenase.[3][6] For industrial production, strains are often genetically engineered to inactivate the gene for gluconate-2-dehydrogenase, thereby channeling the flux of D-gluconic acid exclusively towards 5-KGA.[3][4][6]

Key Enzymes and Quantitative Data

The efficiency of the 5-KGA pathway is critically dependent on the activities of its constituent dehydrogenases. These enzymes are typically membrane-bound, facing the periplasm, and linked to the respiratory chain.[10]

Glucose Dehydrogenase (GDH):

-

EC Number: EC 1.1.5.9 (FAD-dependent) or EC 1.1.99.10 (PQQ-dependent)

-

Function: Catalyzes the initial oxidation of D-glucose.

-

Cofactor: The enzymes in Gluconobacter are primarily PQQ-dependent quinoproteins.[3][5] FAD-dependent variants are also known and widely used in applications like glucose biosensors.[11][12][13]

-

Reaction: D-Glucose + Acceptor → D-Glucono-1,5-lactone + Reduced Acceptor[12]

Gluconate-5-Dehydrogenase (GADH):

-

Function: Catalyzes the key conversion of D-gluconic acid to 5-KGA.

-

Cofactor: Can be PQQ-dependent or FAD-dependent depending on the specific enzyme and organism.[5][14]

-

Note: Research has shown that a quinoprotein glycerol dehydrogenase can also be the primary enzyme responsible for 5-KGA production in Gluconobacter species, demonstrating broad substrate specificity.[9]

| Enzyme | Organism | Cofactor | Optimal pH | Optimal Temp. (°C) | Km (D-Gluconate) | Reference |

| Glucose Dehydrogenase | Aspergillus sp. | FAD | 7.0 - 8.0 | 50 | - | [13] |

| Glucose Dehydrogenase | Aspergillus sojae | FAD | 7.0 - 7.5 | 45 | 64 mM (D-Glucose) | [12] |

| Gluconate 2-Dehydrogenase | G. japonicus | FAD | - | - | 2.2 mM | [5] |

| Glycerol Dehydrogenase | G. suboxydans | PQQ | - | - | 420 mM | [8] |

Note: Kinetic data for specific gluconate-5-dehydrogenases is sparse in publicly available literature; data for related enzymes is provided for context.

Microbial Production and Optimization

Gluconobacter oxydans is the workhorse for 5-KGA production. To enhance yields and simplify downstream processing, metabolic engineering strategies are crucial.

-

Gene Knockout: The primary strategy involves the inactivation of the membrane-bound gluconate-2-dehydrogenase. This eliminates the formation of the 2-KGA byproduct, redirecting the metabolic flow towards 5-KGA.[3][6] A mutant strain, G. oxydans MF1, was developed for this purpose and demonstrated the conversion of nearly 84% of available glucose into 5-KGA.[3][4]

-

Overexpression: Further improvements can be achieved by overexpressing the genes for the key enzymes in the pathway, namely glucose dehydrogenase and gluconate-5-dehydrogenase.[6][7] Overexpression of the membrane-bound gluconate-5-dehydrogenase in the MF1 strain led to accumulations of up to 295 mM 5-KGA.[6]

| Strain | Strategy | Substrate | Titer (mM) | Reference |

| G. oxydans ATCC 621H (Wild Type) | Optimized growth conditions | D-Glucose | ~45% conversion yield | [3][4] |

| G. oxydans MF1 | Inactivation of gluconate-2-dehydrogenase | D-Glucose | ~84% conversion yield | [3][4] |

| G. oxydans MF1 | Overexpression of soluble gluconate:NADP 5-oxidoreductase | D-Glucose | 200 | [6] |

| G. oxydans MF1 | Overexpression of membrane-bound gluconate-5-dehydrogenase | D-Glucose | 240 - 295 | [6] |

Experimental Protocols

Protocol: Assay for Gluconate Dehydrogenase Activity

This protocol provides a general method for determining the activity of gluconate dehydrogenase using an artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

Principle: The enzyme oxidizes D-gluconate and transfers electrons to an acceptor. The reduction of the colored acceptor (DCIP, blue) to its colorless form is monitored spectrophotometrically at 600 nm.

Reagents:

-

Potassium Phosphate Buffer (0.1 M, pH 7.0)

-

D-Gluconate Solution (Sodium Salt, 1 M)

-

DCIP Solution (1.8 mM)

-

5-Methylphenazinium methyl sulfate (B86663) (PMS) solution (30 mM) - as an intermediate electron carrier

-

Enzyme solution (cell-free extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

1.5 mL Potassium Phosphate Buffer

-

0.2 mL DCIP Solution

-

0.1 mL PMS Solution

-

0.1 mL Enzyme Solution

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding 0.1 mL of D-Gluconate Solution.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of change in absorbance (ΔA600/min).

Calculation of Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that reduces one micromole of DCIP per minute. The activity is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of DCIP at the specified pH.

Protocol: Quantification of 5-KGA by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV or refractive index (RI) detection is used to separate and quantify organic acids in fermentation broth.

Sample Preparation:

-

Collect a sample of the fermentation broth.

-

Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the sample as necessary with the mobile phase to fall within the range of the standard curve.

HPLC Conditions:

-

Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Flow Rate: 0.5 - 0.7 mL/min.

-

Column Temperature: 50-65°C.

-

Detection: UV detector at ~210 nm or a Refractive Index (RI) detector.

Quantification:

-

Prepare a series of standard solutions of 5-KGA of known concentrations.

-

Inject the standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared samples.

-

Determine the concentration of 5-KGA in the samples by comparing their peak areas to the standard curve.

References

- 1. Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans | LUP Student Papers [lup.lub.lu.se]

- 2. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Gluconobacter oxydans mutant converting glucose almost quantitatively to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Production of 2,5-Diketo-d-Gluconate via Heterologous Expression of 2-Ketogluconate Dehydrogenase in Gluconobacter japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-yield this compound formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of the membrane-bound glucose oxidation system in Gluconobacter oxydans significantly increases gluconate and this compound accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-keto-D-gluconate production is catalyzed by a quinoprotein glycerol dehydrogenase, major polyol dehydrogenase, in gluconobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAD-GDH - Creative Enzymes [creative-enzymes.com]

- 12. Glucose Dehydrogenase (FADGDH-AD) | Kikkoman Biochemifa [biochemifa.kikkoman.com]

- 13. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Enzymes of 5-Keto-D-Gluconic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 5-keto-D-gluconic acid, a significant intermediate in various microbial metabolic pathways. This document delves into the biochemical properties, experimental protocols, and metabolic context of these enzymes, presenting data in a structured format to facilitate research and development in related fields.

Core Enzymes and Their Catalytic Functions

The central enzyme in this compound metabolism is Gluconate 5-dehydrogenase , also known as 5-keto-D-gluconate reductase . This enzyme catalyzes the reversible oxidation-reduction reaction between D-gluconate and 5-keto-D-gluconate. It belongs to the family of oxidoreductases (EC 1.1.1.69) and typically utilizes NAD(P)+/NAD(P)H as a cofactor.[1][2]

In many bacteria, such as Gluconobacter species, this enzyme is a key player in the peripheral oxidation of glucose, leading to the accumulation of ketogluconates.[3][4] In fungi like Aspergillus niger, it is an integral part of the D-glucuronate catabolic pathway, linking it to the pentose (B10789219) phosphate (B84403) pathway.[5][6][7]

Other relevant enzymes in associated metabolic pathways include:

-

Gluconate 2-dehydrogenase (2-ketogluconate reductase): Catalyzes the formation of 2-keto-D-gluconate from D-gluconate.[8]

-

Tartrate Dehydrogenase: While primarily acting on tartrate, its study provides insights into the broader family of hydroxy acid dehydrogenases.[9][10][11]

-

2,5-diketo-D-gluconate reductase: Involved in the production of 2-keto-L-gulonate, a precursor for vitamin C synthesis, from 2,5-diketo-D-gluconate.[12][13]

Quantitative Data on Key Enzymes

The biochemical and kinetic properties of these enzymes are crucial for understanding their function and for potential biotechnological applications. The following tables summarize key quantitative data from studies on enzymes from various organisms.

Table 1: Kinetic Parameters of Gluconate 5-dehydrogenase (5-Keto-D-gluconate Reductase)

| Organism | Substrate | Km | kcat | Cofactor Specificity | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | 5-keto-D-gluconate | 3.2 ± 0.1 mM | 23.7 ± 1.8 s-1 | NADPH | 7.0 (reduction) | Not specified | [5][6][7] |

| Gluconobacter liquefaciens | D-gluconic acid | 1.8 x 10-2 M | Not specified | NADP+ | 10.0 (oxidation) | 50 | [1] |

| This compound | 0.9 x 10-3 M | Not specified | NADPH | 7.5 (reduction) | 50 | [1] | |

| NADP+ | 1.6 x 10-5 M | Not specified | - | Not specified | Not specified | [1] | |

| NADPH | 1.1 x 10-5 M | Not specified | - | Not specified | Not specified | [1] | |

| Gluconobacter oxydans | D-gluconate | 20.6 mM | Not specified | NADP+ | 10.0 (oxidation) | Not specified | [14] |

| NADP+ | 73 µM | Not specified | - | Not specified | Not specified | [14] |

Table 2: Kinetic Parameters of Related Dehydrogenases

| Enzyme | Organism | Substrate | Km | kcat | Cofactor | Reference |

| L-idonate 5-dehydrogenase (GluE) | Aspergillus niger | L-idonate | 30.9 mM | 5.5 s-1 | NAD+ | [15] |

| 5-keto-D-gluconate | 8.4 mM | 7.2 s-1 | NADH | [15] | ||

| 2-keto-L-gulonate reductase (GluD) | Aspergillus niger | 2-keto-L-gulonate | 25.3 mM | 21.4 s-1 | NADPH | [15] |

| L-idonate | 12.6 mM | 1.1 s-1 | NADP+ | [15] | ||

| D-glucose dehydrogenase | Arthrobacter globiformis C224 | D-glucose | 0.21 mM | Not specified | Not specified | [16] |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of 5-keto-D-gluconate reductase, based on established protocols.

Purification of 5-Keto-D-gluconate Reductase from Gluconobacter species

This protocol is a composite of methods described for the purification of the enzyme from Gluconobacter liquefaciens and Gluconobacter suboxydans.[1][17]

I. Cell Lysis and Crude Extract Preparation

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

-

Resuspend the cells in the same buffer and disrupt by sonication or French press.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the crude cell-free extract.

II. Ammonium (B1175870) Sulfate (B86663) Fractionation

-

Slowly add solid ammonium sulfate to the crude extract to achieve a certain saturation (e.g., 30-60%).

-

Stir for 1 hour at 4°C and then centrifuge to collect the precipitate.

-

Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer.

III. Column Chromatography

-

DEAE-Cellulose/DEAE-Sephadex Chromatography:

-

Load the dialyzed sample onto a DEAE-cellulose or DEAE-Sephadex A-50 column pre-equilibrated with the starting buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

-

Wash the column with the starting buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

-

-

Hydroxylapatite Chromatography:

-

Pool the active fractions from the previous step and apply to a hydroxylapatite column equilibrated with a low concentration phosphate buffer.

-

Elute the enzyme with a stepwise or linear gradient of potassium phosphate buffer (e.g., 10 mM to 200 mM, pH 7.5).

-

-

Affinity Chromatography (Blue-Dextran Sepharose):

-

For NADP-dependent enzymes, Blue-Dextran Sepharose can be an effective purification step.

-

Load the partially purified enzyme onto the column and elute with a high concentration of NADP+ or an increasing salt gradient.

-

IV. Purity Assessment

-

Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay for 5-Keto-D-gluconate Reductase

The activity of 5-keto-D-gluconate reductase can be determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NAD(P)H.[6]

Reduction of 5-Keto-D-gluconate:

-

Reaction Mixture (final volume 1 mL):

-

100 mM Buffer (e.g., Potassium Phosphate, pH 7.0-7.5)

-

0.2 mM NADPH (or NADH)

-

10 mM 5-keto-D-gluconate

-

Enzyme solution

-

-

Procedure:

-

Mix the buffer, NADPH, and enzyme in a cuvette.

-

Initiate the reaction by adding 5-keto-D-gluconate.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature.

-

Oxidation of D-gluconate:

-

Reaction Mixture (final volume 1 mL):

-

100 mM Buffer (e.g., Glycine-NaOH, pH 10.0)

-

2 mM NADP+ (or NAD+)

-

20 mM D-gluconate

-

Enzyme solution

-

-

Procedure:

-

Mix the buffer, NADP+, and enzyme in a cuvette.

-

Initiate the reaction by adding D-gluconate.

-

Monitor the increase in absorbance at 340 nm over time at a constant temperature.

-

Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1cm-1).

Metabolic Pathways and Regulation

The metabolism of this compound is embedded within a network of pathways that vary between organisms.

Fungal D-glucuronate Catabolic Pathway

In fungi such as Aspergillus niger, 5-keto-D-gluconate is an intermediate in the catabolism of D-glucuronate. This pathway connects D-glucuronate to the central carbon metabolism via the pentose phosphate pathway.[5][6][7]

Bacterial Oxidation of Glucose in Gluconobacter

Gluconobacter species are known for their incomplete oxidation of sugars. Glucose is oxidized to gluconate and then to ketogluconates in the periplasm by membrane-bound dehydrogenases. Soluble cytoplasmic enzymes are also involved.[3][18]

Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for the characterization of a novel enzyme involved in this compound metabolism.

Regulation of Metabolism

The regulation of this compound metabolism is complex and can occur at both the genetic and enzymatic levels. In some bacteria, the enzymes of the Entner-Doudoroff pathway, which is related to gluconate metabolism, are induced by the presence of gluconate.[19][20] In Gluconobacter oxydans, the production of this compound can be significantly enhanced by the overexpression of the gene encoding gluconate 5-dehydrogenase, indicating that the level of this enzyme is a key control point.[3][21] Furthermore, the intracellular ratio of NADP+/NADPH plays a crucial role in regulating the direction of the reaction catalyzed by NADP-dependent dehydrogenases, thereby influencing the overall metabolic flux.

Conclusion

The enzymes of this compound metabolism, particularly gluconate 5-dehydrogenase, are of significant interest for their roles in microbial physiology and their potential in industrial biotechnology, for example, in the production of tartaric acid and other valuable chemicals.[4][22] A thorough understanding of their biochemical properties, the pathways they are part of, and their regulation is essential for harnessing their full potential. This guide provides a foundational resource for researchers and professionals working in this area, summarizing key data and methodologies to support further investigation and application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gluconate 5-dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. High-yield this compound formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans | LUP Student Papers [lup.lub.lu.se]

- 5. NADPH-dependent 5-keto-D-gluconate reductase is a part of the fungal pathway for D-glucuronate catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NADPH‐dependent 5‐keto‐D‐gluconate reductase is a part of the fungal pathway for D‐glucuronate catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. Gluconate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Characterization of the multiple catalytic activities of tartrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. 2,5-didehydrogluconate reductase - Wikipedia [en.wikipedia.org]

- 14. Biochemical characterization and sequence analysis of the gluconate:NADP 5-oxidoreductase gene from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]

- 16. 2-Keto-d-Gluconate-Yielding Membrane-Bound d-Glucose Dehydrogenase from Arthrobacter globiformis C224: Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gluconate Regulation of Glucose Catabolism in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Modification of the membrane-bound glucose oxidation system in Gluconobacter oxydans significantly increases gluconate and this compound accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-yield production of this compound via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biotransformation of 5-Keto-D-Gluconic Acid in Gluconobacter

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of 5-keto-D-gluconic acid (5-KGA) by bacteria of the genus Gluconobacter. The document details the key biochemical pathways, presents quantitative data on production, and outlines the experimental protocols for the cultivation of Gluconobacter, enzymatic assays, genetic manipulation, and metabolite quantification. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the biotechnological applications of Gluconobacter and its metabolic products.

Introduction

Gluconobacter, a genus of acetic acid bacteria, is renowned for its unique ability to perform incomplete oxidation of various sugars and alcohols, leading to the accumulation of commercially valuable products. Among these is this compound (5-KGA), a significant precursor for the industrial synthesis of L-(+)-tartaric acid, a widely used acidulant in the food and pharmaceutical industries.[1] The biological production of 5-KGA via fermentation offers a more sustainable and cost-effective alternative to traditional chemical synthesis methods.[1] This guide delves into the core scientific and technical aspects of 5-KGA production in Gluconobacter.

Historical Discovery

The production of 5-ketogluconic acid by acetic acid bacteria was first detailed in a 1954 study by Kheshgi, Roberts, and Bucek. They investigated the production of 5-KGA by Acetobacter suboxydans (a species now largely classified within the Gluconobacter genus) and laid the groundwork for future research into the optimization of this biotransformation. Their work involved developing methods for the cultivation of the bacterium, as well as for the separation and identification of the metabolic products.

Biochemical Pathway of this compound Synthesis

In Gluconobacter oxydans, the conversion of D-glucose to 5-KGA proceeds through a multi-step enzymatic process that involves both membrane-bound and cytoplasmic enzymes. The primary pathway is a non-phosphorylative, ketogenic oxidation.[2]

Initially, D-glucose is oxidized to D-gluconic acid. This is followed by the oxidation of D-gluconic acid to 5-KGA. G. oxydans can also produce 2-keto-D-gluconic acid (2-KGA) as a by-product, and significant research has focused on genetically modifying the bacterium to favor the production of 5-KGA.[3]

The key enzymes involved in this pathway are:

-

Membrane-bound glucose dehydrogenase (mGDH): A pyrroloquinoline quinone (PQQ)-dependent enzyme that catalyzes the oxidation of D-glucose to D-gluconolactone, which is then hydrolyzed to D-gluconic acid.

-

Membrane-bound gluconate-5-dehydrogenase: A PQQ-dependent enzyme that oxidizes D-gluconic acid to 5-KGA.

-

Cytoplasmic gluconate:NADP 5-oxidoreductase (GNO): An NADP-dependent enzyme that also catalyzes the oxidation of D-gluconic acid to 5-KGA.[2]

-

Membrane-bound gluconate-2-dehydrogenase: The enzyme responsible for the formation of the undesired by-product, 2-KGA.[3]

The following diagram illustrates the core biochemical pathway for the conversion of D-glucose to 5-KGA in Gluconobacter oxydans.

Quantitative Data on this compound Production

The production of 5-KGA can be significantly influenced by the bacterial strain, cultivation conditions, and genetic modifications. The following tables summarize quantitative data from various studies.

Table 1: 5-KGA Production by Different Gluconobacter Strains and Conditions

| Strain | Condition | Initial Glucose (g/L) | 5-KGA Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| G. oxydans ATCC 621H (Wild-type) | Growing cells, pH 5, 10% pO2 | Not specified | Not specified | ~0.45 (from available glucose) | Not specified | [3] |

| G. oxydans MF1 (mutant) | Improved growth conditions | Not specified | Not specified | ~0.84 (from available glucose) | Not specified | [3] |

| G. oxydans | Batch fermentation, two-stage pH and ventilation control | 100 | 100.2 | Not specified | 1.95 | [4] |

| G. oxydans | Fed-batch fermentation | Not specified | 179.4 | 0.925 | 3.10 | [4] |

| G. oxydans | Glucose feeding fermentation | Not specified | 75.5 | 0.70 | Not specified | [5] |

| G. japonicus D4 (mutant) | Jar fermentor with 1 mM CaCl2 | Not specified | Not specified | 0.97 (mol/mol) | Not specified | [6] |

Table 2: Kinetic Parameters of Gluconate:NADP 5-Oxidoreductase (GNO) from G. oxydans

| Parameter | Value | Substrate/Cofactor | pH | Reference |

| Km | 20.6 mM | Gluconate | 10 | [2] |

| Km | 73 µM | NADP+ | 10 | [2] |

| pH Optimum | 10.0 | Gluconate oxidation | Not applicable | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-KGA production in Gluconobacter.

Cultivation of Gluconobacter oxydans for 5-KGA Production

Objective: To cultivate G. oxydans under conditions that favor the production of 5-KGA.

Materials:

-

Gluconobacter oxydans strain (e.g., ATCC 621H)

-

D-Sorbitol medium (for inoculum): D-sorbitol 50 g/L, yeast extract 10 g/L, KH₂PO₄ 1 g/L, MgSO₄ 0.25 g/L, agar (B569324) 20 g/L (for solid medium).[7]

-

Fermentation medium: D-glucose 100 g/L, yeast extract 10 g/L, MgSO₄ 0.25 g/L.[7]

-

Sterile flasks or bioreactor

-

Incubator shaker

Protocol:

-

Prepare and sterilize the D-sorbitol and fermentation media.

-

Streak the G. oxydans strain on a D-sorbitol agar plate and incubate at 30°C for 20 hours.[7]

-

Inoculate a single colony into liquid D-sorbitol medium and cultivate for 24 hours at 30°C with shaking to prepare the seed culture.[7]

-

Inoculate the fermentation medium with the seed culture.

-

Incubate the culture at 30°C with vigorous shaking for aeration. For bioreactor cultivation, maintain a dissolved oxygen (DO) level above 20%.

-

Monitor the pH of the culture. For optimal 5-KGA production, a two-stage pH control can be implemented, starting at pH 5.5 and then allowing it to drop naturally.[4]

-

Collect samples periodically for analysis of biomass and metabolite concentrations.

Quantification of this compound by HPLC

Objective: To quantify the concentration of 5-KGA in the fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV detector.

-

5-KGA standard

-

Syringe filters (0.22 µm)

-

Centrifuge

Protocol:

-

Centrifuge the collected fermentation broth samples to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a standard curve using known concentrations of 5-KGA.

-

Inject the filtered samples and standards onto the HPLC system.

-

For Aminex HPX-87H column: Use a mobile phase of 5 mM H₂SO₄ at a flow rate of 0.5 mL/min and a column temperature of 40°C. Detection is typically by RI.[7]

-

For C18 column: Use a mobile phase of 10 mM HClO₄ at a flow rate of 0.5 mL/min.[4]

-

Identify and quantify the 5-KGA peak in the chromatograms by comparing the retention time and peak area to the standards.

Enzymatic Assay for Gluconate-5-Dehydrogenase (NAD(P)-Independent)

Objective: To measure the activity of membrane-bound gluconate dehydrogenase.

Materials:

-

Cell membrane fraction of G. oxydans

-

135 mM Potassium Phosphate Buffer, pH 6.0

-

13 mM Phenazine Methosulfate (PMS) solution

-

2.2 mM 2,6-Dichlorophenol-Indophenol (DPIP) solution

-

165 mM Sodium Gluconate solution

-

Spectrophotometer

Protocol:

-

Prepare the reaction mixture in a cuvette containing:

-

0.50 mL Potassium Phosphate Buffer

-

0.20 mL Sodium Gluconate solution

-

0.10 mL DPIP solution

-

0.10 mL PMS solution

-

-

Equilibrate the mixture to 25°C and monitor the absorbance at 600 nm until constant.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution (cell membrane fraction).

-

Immediately mix and record the decrease in absorbance at 600 nm for approximately 5 minutes.

-

Calculate the rate of DPIP reduction. One unit of enzyme activity is defined as the amount of enzyme that reduces 1.0 µmole of DPIP per minute at 25°C and pH 6.0.[8]

Genetic Manipulation of Gluconobacter oxydans

Objective: To perform gene knockout or overexpression to enhance 5-KGA production.

A. Gene Knockout using CRISPR/Cpf1–FokI System

This protocol provides a general workflow for gene knockout in G. oxydans.

B. Gene Overexpression

This protocol outlines the general steps for overexpressing a target gene, such as gluconate-5-dehydrogenase.

Conclusion

The discovery of this compound production in Gluconobacter has paved the way for significant biotechnological advancements. Through a deep understanding of the underlying biochemical pathways and the application of metabolic engineering and fermentation optimization, the efficiency of 5-KGA production has been substantially improved. This technical guide provides a comprehensive resource for researchers and industry professionals, offering both foundational knowledge and practical experimental protocols to further explore and exploit the metabolic capabilities of Gluconobacter for the sustainable production of valuable chemicals.

References

- 1. Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans | LUP Student Papers [lup.lub.lu.se]

- 2. Biochemical characterization and sequence analysis of the gluconate:NADP 5-oxidoreductase gene from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Gluconobacter oxydans mutant converting glucose almost quantitatively to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-yield production of this compound via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Optimization of the fermentation conditions for this compound production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of efficient 5-ketogluconate production system by Gluconobacter japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Natural Occurrence of 5-Keto-D-Gluconic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-keto-D-gluconic acid (5-KGA) is a versatile organic acid with significant applications in the synthesis of valuable compounds such as L-(+)-tartaric acid.[1] Its natural production is predominantly associated with a select group of bacteria, particularly within the acetic acid bacteria (AAB) family. This technical guide provides an in-depth exploration of the natural occurrence of 5-KGA in bacteria, focusing on the metabolic pathways, key enzymatic players, and quantitative production data. Detailed experimental protocols for the cultivation of 5-KGA producing bacteria and the quantification of the product are also presented. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.

Introduction

This compound is a derivative of gluconic acid, an oxidized form of glucose. While chemical synthesis routes exist, the microbial fermentation process for 5-KGA production is often more cost-effective and yields a purer product.[1] The primary microbial catalysts for this biotransformation are bacteria belonging to the genus Gluconobacter, and to a lesser extent, Acetobacter.[2] These bacteria are known for their unique ability to perform incomplete oxidation of sugars and alcohols, leading to the accumulation of various organic acids in the culture medium.[2][3]

Bacterial Producers of this compound

The most prominent producers of 5-KGA are species within the genus Gluconobacter, with Gluconobacter oxydans being the most extensively studied and industrially relevant species.[1][4] These Gram-negative, obligate aerobes possess a powerful enzymatic machinery located in their periplasmic space that facilitates the partial oxidation of a wide range of substrates.[2][5]

Gluconobacter species are unique in their ability to accumulate two different keto-D-gluconates: 2-keto-D-gluconate (2-KGA) and 5-keto-D-gluconate (5-KGA) from the oxidation of D-gluconate.[6][7] The ratio of these two products can vary significantly between different strains.[8] While wild-type strains of G. oxydans produce both 2-KGA and 5-KGA, genetic engineering efforts have led to the development of mutant strains that can almost quantitatively convert glucose to 5-KGA by inactivating the pathway for 2-KGA formation.[9]

Metabolic Pathway for this compound Production

The biosynthesis of 5-KGA in Gluconobacter initiates with the oxidation of D-glucose. This process occurs in the periplasm and involves a series of membrane-bound dehydrogenases.[9]

The primary pathway can be summarized as follows:

-

D-Glucose to D-Glucono-δ-lactone: D-glucose is first oxidized to D-glucono-δ-lactone by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase.[5]

-

D-Glucono-δ-lactone to D-Gluconic Acid: The unstable D-glucono-δ-lactone is then hydrolyzed to D-gluconic acid.[5]

-

D-Gluconic Acid to this compound: D-gluconic acid is subsequently oxidized at the C-5 position to form 5-KGA. This crucial step is catalyzed by a membrane-bound gluconate-5-dehydrogenase.[4][8] Interestingly, research has shown that a quinoprotein glycerol (B35011) dehydrogenase, which is a major polyol dehydrogenase in Gluconobacter, also possesses the unique ability to oxidize D-gluconate to 5-KGA.[6][7]

In some strains, D-gluconic acid can also be oxidized at the C-2 position by a flavin adenine (B156593) dinucleotide (FAD)-dependent D-gluconate dehydrogenase, leading to the formation of the byproduct 2-KGA.[5][6]

Figure 1: Metabolic pathway of this compound production in Gluconobacter.

Quantitative Data on this compound Production

The production of 5-KGA by various Gluconobacter strains has been quantified in several studies. The following tables summarize the production yields and concentrations achieved under different conditions.

Table 1: 5-KGA Production by Wild-Type and Mutant Gluconobacter oxydans Strains

| Strain | Key Genetic Modification | Initial Substrate | 5-KGA Concentration (mM) | Conversion Yield (%) | Reference |

| G. oxydans ATCC 621H | Wild-type | Glucose | - | ~6% | [9] |

| G. oxydans MF1 | Inactivated membrane-bound gluconate-2-dehydrogenase | Glucose | - | 84% | [9] |

| G. oxydans MF1 with overexpressed soluble gluconate:NADP 5-oxidoreductase | Inactivated membrane-bound gluconate-2-dehydrogenase | Glucose | up to 200 | - | [4] |

| G. oxydans MF1 with overexpressed membrane-bound gluconate-5-dehydrogenase | Inactivated membrane-bound gluconate-2-dehydrogenase | Glucose | 240 to 295 | - | [4] |

Table 2: 5-KGA Production by Thermotolerant Gluconobacter Strains

| Strain | Cultivation Temperature (°C) | Initial Substrate | 5-KGA Conversion Yield (%) | Reference |

| FAD-GADH-defective mutant | 30 | 2% D-glucose and D-gluconate | >90% | [5] |

| FAD-GADH-defective mutant | 37 | 2% D-glucose and D-gluconate | >90% | [5] |

Experimental Protocols

Cultivation of Gluconobacter oxydans for 5-KGA Production

This protocol is a generalized procedure based on methodologies cited in the literature.[10][11]

Materials:

-

Gluconobacter oxydans strain (e.g., ATCC 621H or a genetically modified variant)

-

Transformation Medium:

-

D-glucose: 90 g/L

-

Glycerol: 5 g/L

-

Yeast extract: 10 g/L

-

Distilled water

-

-

Neutralizing Agent: CaCO₃ or 20% NaOH solution

-

Laboratory bioreactor (e.g., "Bioflo" C-30)

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a single colony of G. oxydans from a fresh agar (B569324) plate into a flask containing the transformation medium. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 24-48 hours.

-

Bioreactor Setup: Sterilize the laboratory bioreactor containing the transformation medium.

-

Inoculation: Inoculate the bioreactor with the prepared seed culture (e.g., 5-10% v/v).

-

Fermentation Conditions:

-

Temperature: 28 ± 0.5 °C.[10]

-

pH control: Maintain the pH at a desired level (e.g., 5.5) by automated addition of 20% NaOH, or by the initial addition of 1% CaCO₃.[10] The presence of CaCO₃ from the start of the process has been shown to positively influence the rate of 5-KGA formation.[10]

-

Aeration: Provide adequate aeration (e.g., 0.5 to 2 vvm) and agitation (e.g., 300 to 1000 rpm) to ensure sufficient dissolved oxygen, which is critical for the oxidative fermentation.[10]

-

-

Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of glucose, gluconic acid, and 5-KGA.

Quantification of this compound

HPLC is a standard method for the quantification of organic acids in fermentation broths.[12]

Materials and Equipment:

-

HPLC system with a refractive index (RI) detector

-

Aminex HPX-87H column or equivalent

-

Sulfuric acid (H₂SO₄) solution (e.g., 5 mmol/L) as the mobile phase

-

Syringe filters (0.22 µm)

-

5-KGA standard for calibration

Procedure:

-

Sample Preparation: Centrifuge the collected fermentation samples to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Set the column temperature (e.g., 40°C).

-

Use an isocratic elution with the H₂SO₄ mobile phase at a constant flow rate (e.g., 0.5 ml/min).[12]

-

-

Quantification: Identify and quantify the 5-KGA peak by comparing its retention time and peak area to those of the 5-KGA standard.

A spectrophotometric method for the determination of 5-KGA has also been described.[13] This method is based on the reaction of 5-KGA with a specific reagent to produce a colored compound that can be measured.

For precise measurement, enzymatic methods utilizing 5-keto-D-gluconate reductase (5KGR) can be employed.[14] This enzyme catalyzes the reduction of 5-KGA to D-gluconate in the presence of NADPH. The consumption of NADPH can be monitored spectrophotometrically at 340 nm.

Figure 2: General experimental workflow for 5-KGA production and analysis.

Conclusion

The natural occurrence of this compound in bacteria is primarily attributed to the unique oxidative fermentation capabilities of Gluconobacter species. Understanding the metabolic pathways and the key enzymes involved is crucial for optimizing the production of this valuable chemical. Through conventional microbiology techniques and advanced genetic engineering, it is possible to enhance the yield and purity of 5-KGA, making its biotechnological production an attractive alternative to chemical synthesis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to further explore and exploit the potential of these remarkable microorganisms.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans | LUP Student Papers [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. High-yield this compound formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-keto-D-gluconate production is catalyzed by a quinoprotein glycerol dehydrogenase, major polyol dehydrogenase, in gluconobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Gluconobacter oxydans mutant converting glucose almost quantitatively to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]

- 12. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-keto-D-gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a naturally occurring keto acid, a derivative of glucose. It serves as a significant intermediate in the metabolism of various microorganisms and holds considerable interest for industrial applications, including its use as a precursor in the synthesis of tartaric acid.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₇ | [2] |

| Molecular Weight | 194.14 g/mol | [2] |

| pKa (Strongest Acidic) | 3.24 | [3] |

| Water Solubility | 112.0 mg/mL | [3] |

| Melting Point | Data for the free acid is not readily available. The potassium salt has a reported melting range. | |

| Optical Rotation | A specific value for the free acid is not consistently reported. Polarimetry is a suitable method for its determination.[4] | |

| Appearance | White to off-white powder (for the potassium salt) | |

| Synonyms | 5-Ketogluconic acid, D-xylo-5-Hexulosonic acid, 5-Oxo-5-deoxy-D-gluconic acid | [2] |

Metabolic Significance

This compound is a key intermediate in the oxidative fermentation of glucose by bacteria such as Gluconobacter oxydans. It is also involved in the fungal catabolism of D-glucuronate. Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing its production.

Biosynthesis in Gluconobacter oxydans

Gluconobacter oxydans is known for its ability to incompletely oxidize a wide range of carbohydrates.[5] The production of this compound from glucose involves a two-step oxidation process.

Caption: Biosynthesis of this compound in Gluconobacter oxydans.

Fungal D-glucuronate Catabolism

In some fungi, this compound is an intermediate in the catabolic pathway of D-glucuronate.[6][7][8][9][10] This pathway involves a series of enzymatic conversions to ultimately enter central metabolism.

Caption: Fungal D-glucuronate catabolic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of this compound with a standardized strong base and monitoring the pH change.

Workflow:

Caption: Workflow for pKa determination.

Methodology:

-

Preparation of 5-KGA Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M.

-

Standardization of NaOH: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the 5-KGA solution into a beaker.

-

Immerse a calibrated pH electrode and a magnetic stirrer in the solution.

-

Add the standardized NaOH solution in small increments (e.g., 0.5 mL) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the average volume.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Workflow:

Caption: Workflow for solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the analyte).

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An acidic aqueous mobile phase, such as dilute phosphoric acid or formic acid in water, is suitable for retaining and separating the acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.

-

-

Quantification: Prepare a series of standard solutions of 5-KGA of known concentrations and generate a calibration curve by plotting peak area against concentration. Use this curve to determine the concentration of the saturated solution.

-

-

Result: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Determination of Melting Point by Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[11]

Workflow:

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Finely powder a small amount of the sample.

-

Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

-

For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as this temperature range. A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Determination of Optical Rotation by Polarimetry

This technique measures the rotation of plane-polarized light by a solution of an optically active compound.[4]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Ketogluconic acid | C6H10O7 | CID 5460352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 2-Keto-D-gluconic Acid in Fermentation Broth by Polarimetry [spkx.net.cn]

- 5. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to 5-keto-D-gluconic acid: Chemical Structure, Stereochemistry, and Analysis

This technical guide provides a comprehensive overview of 5-keto-D-gluconic acid, a key intermediate in various biotechnological processes. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, stereochemistry, relevant metabolic pathways, and analytical methodologies.

Chemical Structure and Properties

This compound, a derivative of glucose, is a ketoaldonic acid. Its chemical identity is defined by the following key identifiers:

| Property | Value |

| IUPAC Name | (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid[1][2] |

| Molecular Formula | C₆H₁₀O₇[1][3] |

| Molecular Weight | 194.14 g/mol [1][3] |

| CAS Number | 5287-64-9[3][4] |

| Canonical SMILES | C(C(=O)C(C(C(C(=O)O)O)O)O)O |

| InChI Key | IZSRJDGCGRAUAR-MROZADKFSA-N[1] |

Stereochemistry: The stereochemistry of this compound is crucial for its biological activity and is defined by the D-configuration inherited from D-glucose. The chiral centers at positions 2, 3, and 4 have the configurations R, S, and S, respectively, as indicated in its IUPAC name.

Physical and Chemical Properties:

| Property | Value |

| Appearance | White to off-white powder (for its potassium salt)[5] |

| Solubility | The potassium salt is soluble in water (~50 g/L).[5][6][7] Data for the free acid is not readily available. |

| Storage Temperature | 2-8°C[6] |

Metabolic Pathways

This compound is a significant intermediate in the metabolism of certain microorganisms, particularly in the incomplete oxidation of glucose by Gluconobacter oxydans and in the fungal D-glucuronate catabolic pathway.

Production from Glucose in Gluconobacter oxydans

Gluconobacter oxydans is well-known for its ability to incompletely oxidize glucose to various products, including this compound. This process involves a series of enzymatic reactions primarily occurring in the periplasm.

Fungal D-Glucuronate Catabolism

In some filamentous fungi, such as Aspergillus niger, this compound is an intermediate in the catabolism of D-glucuronic acid. This pathway involves a series of reduction and oxidation steps.

Experimental Protocols

Detailed, standardized laboratory-scale synthesis and purification protocols for this compound are not widely published. The primary method of production is through microbial fermentation.

Fermentative Production of this compound

The production of this compound is commonly achieved through fermentation using strains of Gluconobacter oxydans. The following provides a general overview of a typical fermentation process.[8][9][10]

Workflow for Fermentative Production:

Media Composition (General):

-

Carbon Source: D-Glucose (e.g., 100 g/L)[8]

-

Nitrogen Source: Yeast Extract (e.g., 10 g/L)[8]

-

Minerals: MgSO₄ (e.g., 0.25 g/L)[8]

Fermentation Parameters:

-

Temperature: 25-30°C

-

pH: Controlled around 5.5[10]

-

Aeration: Maintained to ensure sufficient dissolved oxygen (DO)

Downstream Processing (General Approach): Purification of this compound from the fermentation broth typically involves the removal of microbial cells, followed by separation from other media components and byproducts. Ion exchange chromatography is a commonly cited method for this purpose.[11]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantification of this compound in fermentation broths and other matrices is crucial. HPLC is a widely used technique for this purpose.

Example HPLC Method: [8]

-

Column: Aminex HPX-87H

-

Mobile Phase: 5 mM H₂SO₄

-

Flow Rate: 0.5 mL/min

-

Temperature: 40°C

-

Detection: Refractive Index (RI)

This method allows for the separation and quantification of this compound from other related compounds such as glucose, gluconic acid, and 2-keto-D-gluconic acid.

Conclusion

This compound is a valuable chemical with significant roles in microbial metabolism and as a precursor for other industrially important compounds. While its chemical structure and stereochemistry are well-defined, there is a notable lack of publicly available, detailed experimental data for the pure compound. The primary route for its production is through fermentation with Gluconobacter oxydans, and established HPLC methods allow for its accurate analysis. Further research into the detailed characterization of the pure compound and the development of standardized synthesis and purification protocols would be beneficial for its broader application in research and development.

References

- 1. 5-Ketogluconic acid | C6H10O7 | CID 5460352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: 5-Keto-D-gluconate (PAMDB000820) [pseudomonas.umaryland.edu]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical characterization and sequence analysis of the gluconate:NADP 5-oxidoreductase gene from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 5-Keto-D-Gluconic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a key metabolic intermediate in several microorganisms, most notably in the genus Gluconobacter. This bacterium is renowned for its incomplete oxidation of sugars and alcohols, a process that has significant industrial applications. 5-KGA is a precursor for the production of commercially valuable compounds such as L-(+)-tartaric acid.[1][2][3] Understanding the intricate metabolic pathways, regulatory mechanisms, and enzymatic processes governing 5-KGA synthesis is paramount for optimizing its production and for the rational design of microbial cell factories. This technical guide provides an in-depth exploration of the biological role of 5-KGA in microbial metabolism, with a focus on providing researchers and drug development professionals with actionable data and detailed experimental methodologies.

Metabolic Pathways of this compound Production

In microorganisms like Gluconobacter oxydans, the production of 5-KGA is part of a branched oxidative pathway starting from D-glucose. The process is characterized by a series of dehydrogenation reactions primarily occurring in the periplasm, catalyzed by membrane-bound dehydrogenases.[4][5]

The initial step involves the oxidation of D-glucose to D-gluconic acid. This is predominantly carried out by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (mGDH).[6][7] D-gluconic acid is then further oxidized to either 2-keto-D-gluconic acid (2-KGA) or 5-KGA, representing a critical branch point in the pathway.

The formation of 5-KGA from D-gluconate is catalyzed by a membrane-bound, PQQ-dependent gluconate-5-dehydrogenase, which is often a glycerol (B35011) dehydrogenase (GLDH) exhibiting broad substrate specificity.[4][8] Concurrently, 2-KGA is produced by a flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate-2-dehydrogenase (GADH).[8] The relative flux through these competing pathways is influenced by factors such as pH and the specific enzymatic makeup of the microbial strain.[1][9]

In addition to the periplasmic pathway, a cytoplasmic route for 5-KGA metabolism also exists. D-gluconate can be transported into the cytoplasm and converted to 5-KGA by a soluble, NADP+-dependent gluconate-5-dehydrogenase (also referred to as 5-ketogluconate reductase).[10][11] This cytoplasmic 5-KGA can then be further metabolized, for instance, by entering the pentose (B10789219) phosphate (B84403) pathway. The interplay between these periplasmic and cytoplasmic pathways contributes to the overall cellular redox balance.

Below is a diagram illustrating the core metabolic pathway for this compound production in Gluconobacter.

Quantitative Data on this compound Production

The production of 5-KGA is influenced by various factors, including the genetic background of the microbial strain, fermentation conditions, and the expression levels of key enzymes. The following tables summarize quantitative data on 5-KGA production and the kinetic properties of a key enzyme in its metabolism.

| Strain | Condition | 5-KGA Titer (g/L) | Reference |

| Gluconobacter oxydans (Wild-Type) | Shake flask, optimized medium | 19.7 | [3] |

| Gluconobacter oxydans (Wild-Type) | 5-L bioreactor, pH 5.5, DO 15% | 46.0 | [3] |

| Gluconobacter oxydans (Wild-Type) | Fed-batch fermentation | 75.5 | [3] |

| Gluconobacter oxydans MF1 (GADH knockout) | Overexpression of soluble gluconate:NADP 5-oxidoreductase | ~38.8 (200 mM) | [9] |

| Gluconobacter oxydans MF1 (GADH knockout) | Overexpression of membrane-bound gluconate-5-dehydrogenase | ~57.2 (295 mM) | [9] |

| Gluconobacter oxydans (Engineered) | Fed-batch fermentation | 179.4 | [2] |

| Gluconobacter japonicus D4 (Engineered) | Jar fermentor, with 1 mM CaCl₂ | ~188 (0.97 mol/mol glucose) | [4] |

| Enzyme | Organism | Substrate | Km (mM) | Vmax | Cofactor | Reference |

| Gluconate:NADP 5-oxidoreductase (GNO) | Gluconobacter oxydans | D-Gluconate | 20.6 | Not reported | NADP+ | [10] |

| Gluconate 5-dehydrogenase (TmGNDH) | Thermotoga maritima | D-Gluconate | 121.3 ± 3.0 | 3181 ± 34.1 s⁻¹ | NAD(P)+ | [10] |

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted for the analysis of fermentation broth samples.[12][13]

1. Sample Preparation: a. Centrifuge the fermentation broth to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a refractive index (RI) or UV detector.

-

Injection Volume: 10-20 µL.

3. Standard Curve Preparation: a. Prepare a stock solution of 5-KGA standard in the mobile phase. b. Perform serial dilutions to obtain a series of standards with known concentrations. c. Inject each standard and record the peak area. d. Plot a standard curve of peak area versus concentration.

4. Data Analysis: a. Inject the prepared sample and record the peak area of 5-KGA. b. Determine the concentration of 5-KGA in the sample using the standard curve.

Enzyme Activity Assay for Gluconate-5-Dehydrogenase

This spectrophotometric assay measures the reduction of an artificial electron acceptor.[14]

1. Reagents:

-

McIlvaine buffer (0.1 M citric acid, 0.2 M disodium (B8443419) hydrogen phosphate), pH 4.5.

-

8 mM Sodium azide.

-

100 mM Ferricyanide.

-

100 mM D-gluconic acid (substrate).

-

Ferric-Dupanol reagent (for stopping the reaction).

-

Membrane fraction containing the enzyme.

2. Assay Procedure: a. In a microcentrifuge tube, combine 8 mM sodium azide, 100 mM D-gluconic acid, the membrane fraction, and McIlvaine buffer to a total volume of 1.0 mL. b. Pre-incubate the mixture at 25°C. c. Initiate the reaction by adding 100 mM ferricyanide. d. After 10 minutes, stop the reaction by adding 500 µL of ferric-Dupanol reagent. e. Measure the absorbance at the appropriate wavelength for the reduced electron acceptor.

3. Calculation of Activity:

-

Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of the electron acceptor.

General Workflow for Gene Knockout in Gluconobacter oxydans using CRISPR/Cas9

This protocol provides a general workflow for gene disruption.[15]

1. gRNA Design and Vector Construction: a. Design one or more guide RNAs (gRNAs) targeting the gene of interest using appropriate software. b. Synthesize and clone the gRNA sequences into a suitable CRISPR/Cas9 expression vector for Gluconobacter.

2. Transformation of Gluconobacter oxydans: a. Prepare competent G. oxydans cells. b. Transform the cells with the CRISPR/Cas9 vector, typically via electroporation.

3. Selection and Screening: a. Plate the transformed cells on selective media. b. Screen individual colonies by colony PCR to identify potential knockouts. c. Confirm the gene disruption by DNA sequencing of the target locus.

4. Plasmid Curing: a. If the CRISPR/Cas9 vector is not self-curing, grow the confirmed knockout strain in non-selective media to facilitate plasmid loss.

Regulatory Aspects of this compound Metabolism

The metabolic flux towards 5-KGA is subject to regulation at both the transcriptional and enzymatic levels. While a direct signaling role for 5-KGA has not been clearly established, the expression of the enzymes involved in its synthesis is controlled by broader regulatory networks governing carbon metabolism in Gluconobacter.

Transcriptomic studies have revealed that the expression of genes encoding dehydrogenases involved in gluconate and ketogluconate metabolism can be influenced by environmental factors such as oxygen availability and pH.[9][16][17] For instance, the expression of genes for different terminal oxidases in the respiratory chain is regulated in response to oxygen levels, which in turn can affect the reoxidation of cofactors used by the dehydrogenases.

The activity of the membrane-bound dehydrogenases is also dependent on the availability of their PQQ cofactor and associated metal ions like Ca²⁺.[4] The diagram below illustrates the interplay of factors regulating the 5-KGA metabolic pathway.

Conclusion

This compound holds a central position in the oxidative metabolism of Gluconobacter and other microorganisms. Its efficient production is of significant interest for various biotechnological applications. A thorough understanding of the underlying metabolic pathways, the kinetics of the involved enzymes, and the regulatory networks is crucial for the successful engineering of microbial strains for enhanced 5-KGA yields. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working towards this goal, providing a solid foundation for future research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. Ketogluconate production by Gluconobacter strains: enzymes and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Fluxomics and Transcriptomics Analysis of Glucose Catabolism via a Partially Cyclic Pentose Phosphate Pathway in Gluconobacter oxydans 621H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characterization and sequence analysis of the gluconate:NADP 5-oxidoreductase gene from Gluconobacter oxydans | Semantic Scholar [semanticscholar.org]

- 11. Structural insight into the catalytic mechanism of gluconate 5-dehydrogenase from Streptococcus suis: Crystal structures of the substrate-free and quaternary complex enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. The 5-Ketofructose Reductase of Gluconobacter sp. Strain CHM43 Is a Novel Class in the Shikimate Dehydrogenase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRISPR/Cpf1–FOKI-induced gene editing in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Studies on central carbon metabolism and respiration of Gluconobacter oxydans 621H | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 5-keto-D-gluconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-keto-D-gluconic acid, a key intermediate in microbial carbohydrate metabolism and a valuable precursor in various industrial applications. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted and theoretical data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in Mass Spectrometry (MS). The methodologies provided are based on established protocols for the analysis of polar, acidic carbohydrates.

Introduction to this compound

This compound (5-KGA) is a six-carbon ketoaldonic acid with the chemical formula C₆H₁₀O₇. It plays a significant role in the metabolism of various microorganisms, notably Gluconobacter oxydans, which is utilized in the industrial production of 5-KGA from D-glucose. Its chemical structure, featuring a carboxylic acid, a ketone, and multiple hydroxyl groups, makes spectroscopic analysis a powerful tool for its identification and characterization.

Predicted and Theoretical Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that these are not experimentally derived values and should be used as a reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 4.2 - 4.4 | Doublet |

| H-3 | 4.0 - 4.2 | Doublet of Doublets |

| H-4 | 4.3 - 4.5 | Doublet |

| H-6 | 4.6 - 4.8 | Singlet |

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The values presented are estimates.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (Carboxylic Acid) | 175 - 180 |

| C-2 | 70 - 75 |

| C-3 | 70 - 75 |

| C-4 | 75 - 80 |

| C-5 (Ketone) | 210 - 220 |

| C-6 | 65 - 70 |

Note: These are estimated chemical shift ranges based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Alcohol & Carboxylic Acid) | 3500 - 2800 | Strong, Broad | Stretching vibration |